N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide
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Overview
Description
N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide: is an organic compound with a molecular formula of C15H16N2O2 This compound is characterized by the presence of an amine group attached to a phenyl ring and a methoxy group attached to another phenyl ring, connected through an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-nitroaniline and 4-methoxybenzaldehyde.
Reduction: The nitro group in 3-nitroaniline is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Condensation Reaction: The resulting 3-aminophenyl compound is then subjected to a condensation reaction with 4-methoxybenzaldehyde in the presence of an acid catalyst to form an imine intermediate.
Acetylation: The imine intermediate is then acetylated using acetic anhydride to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.
Reduction: The compound can be reduced to form various amine derivatives, depending on the reducing agents and conditions used.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or nitric acid as catalysts.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted aromatic compounds with functional groups like nitro, sulfonyl, or halogen.
Scientific Research Applications
Chemistry: N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It is used in assays to understand its binding affinity and specificity.
Medicine: this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, analgesic, or antimicrobial activities, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
- N-(3-aminophenyl)-3-(4-methoxyphenyl)propanamide
- N-(3-aminophenyl)-3-[(4-methoxyphenyl)sulfanyl]propanamide
Comparison:
- N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide differs from N-(3-aminophenyl)-3-(4-methoxyphenyl)propanamide in the length of the carbon chain connecting the phenyl rings. The former has an acetamide linkage, while the latter has a propanamide linkage.
- N-(3-aminophenyl)-3-[(4-methoxyphenyl)sulfanyl]propanamide contains a sulfanyl group, which introduces sulfur into the structure, potentially altering its chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(3-aminophenyl)-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-19-14-7-5-11(6-8-14)9-15(18)17-13-4-2-3-12(16)10-13/h2-8,10H,9,16H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHFEZHPDOIIOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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